molecular formula C19H14N2O3 B15153174 N-(naphthalen-1-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(naphthalen-1-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No.: B15153174
M. Wt: 318.3 g/mol
InChI Key: BYKWVLFCJPUXMN-UHFFFAOYSA-N
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Description

N-(NAPHTHALEN-1-YL)-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-1-YL)-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE typically involves the condensation of naphthalene derivatives with benzoxazole derivatives under specific reaction conditions. Common reagents used in the synthesis include acetic anhydride, catalysts like sulfuric acid, and solvents such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-1-YL)-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-1-YL)-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures.

    Naphthalene Derivatives: Compounds containing naphthalene moieties.

Uniqueness

N-(NAPHTHALEN-1-YL)-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is unique due to its specific combination of naphthalene and benzoxazole structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

N-naphthalen-1-yl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C19H14N2O3/c22-18(12-21-16-10-3-4-11-17(16)24-19(21)23)20-15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,20,22)

InChI Key

BYKWVLFCJPUXMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C4=CC=CC=C4OC3=O

Origin of Product

United States

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